methyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Description
Methyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C17H13IN2O3S and its molecular weight is 452.27. The purity is usually 95%.
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Biological Activity
Methyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H14N2O3S
- Molecular Weight : 302.35 g/mol
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their biological activities. The specific compound in focus exhibits several notable effects:
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives demonstrate significant antimicrobial properties. For instance, a study reported that various benzothiazole compounds showed effective inhibition against a range of bacteria and fungi. The minimal inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Benzothiazole A | E. coli | 50 |
Benzothiazole B | S. aureus | 25 |
Methyl (2E)-... | P. aeruginosa | 30 |
2. Antitumor Activity
Benzothiazoles have also been investigated for their antitumor potential. In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines.
A notable case study involved the evaluation of methyl (2E)-... against human breast cancer cells (MDA-MB-231). The results indicated an IC50 value of approximately 28 µM, showcasing its potential as an antitumor agent.
3. Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives have been documented in several studies. The compound was found to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The biological activity of methyl (2E)-... is believed to be mediated through multiple pathways:
- Inhibition of Enzymes : It may inhibit key enzymes involved in inflammation and tumor progression.
- Modulation of Signaling Pathways : The compound can affect various signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the efficacy of methyl (2E)-... in various biological assays:
- Antimicrobial Study : A series of tests revealed that the compound had potent activity against both Gram-positive and Gram-negative bacteria, with results indicating a broad-spectrum effect.
- Antitumor Evaluation : In a comparative study with known chemotherapeutic agents, methyl (2E)-... exhibited similar or superior cytotoxicity against certain cancer cell lines.
- Inflammation Model : In vivo models demonstrated that treatment with the compound significantly reduced markers of inflammation compared to control groups.
Properties
IUPAC Name |
methyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN2O3S/c1-20-13-8-7-10(16(22)23-2)9-14(13)24-17(20)19-15(21)11-5-3-4-6-12(11)18/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVWLJNPNRRVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.